molecular formula C18H18ClF3N4O B2510767 2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775410-76-8

2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B2510767
CAS No.: 1775410-76-8
M. Wt: 398.81
InChI Key: VMTLQTDVGXQSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a useful research compound. Its molecular formula is C18H18ClF3N4O and its molecular weight is 398.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • GPR119 Agonist for Type 2 Diabetes Mellitus Treatment : The compound has been identified as a potent and orally active GPR119 agonist. Optimization of this molecule led to improved glucose tolerance in mice, highlighting its potential as a therapeutic agent for type 2 diabetes mellitus (Negoro et al., 2012).

  • Inhibitor of Acyl-CoACholesterol O-Acyltransferase-1 (ACAT-1)

    : Another derivative of this compound exhibited potent inhibition of human ACAT-1 and had an increased aqueous solubility, indicating potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Antibacterial Activity : Acetamide derivatives containing this molecule have shown antibacterial potential. For instance, a specific compound exhibited significant growth inhibition against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

  • Anticancer and Anti-inflammatory Activity : Derivatives of this compound have been evaluated for anticancer and anti-inflammatory activities. Certain compounds showed selective effects on cancer cell lines and exhibited excellent anti-inflammatory activity (Ghule et al., 2013).

  • Vibrational Spectroscopic Analysis : The compound has been characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy, aiding in the understanding of its stereo-electronic interactions and stability (Mary et al., 2022).

  • Antiamoebic Activity : In a study, 6-ferrocenyl-4-aryl-2-substituted pyrimidines, a derivative of the molecule, showed significant antiamoebic activity, outperforming the standard drug metronidazole in some cases (Parveen et al., 2010).

Mechanism of Action

Target of Action

The primary target of 2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It has been shown to provide nano-molar inhibition with up to 150-fold selectivity for PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of PKB, leading to phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Similar compounds have been shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O/c19-13-3-1-12(2-4-13)9-17(27)25-14-5-7-26(8-6-14)16-10-15(18(20,21)22)23-11-24-16/h1-4,10-11,14H,5-9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTLQTDVGXQSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=C(C=C2)Cl)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.